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In the ever-evolving landscape of non-nutritive sweeteners, the quest for a sugar substitute

with a clean, sucrose-like taste profile and minimal off-flavors remains a primary objective.

Steviol glycosides, derived from the leaves of the Stevia rebaudiana plant, have garnered

significant attention. While Rebaudioside A (Reb A) has been the most commercially prevalent,

its characteristic bitterness and lingering aftertaste have prompted investigation into other

minor glycosides. This guide provides a comparative sensory evaluation of various

rebaudiosides, with a special focus on the available data for Rebaudioside N in relation to

more extensively studied alternatives like Rebaudioside A, D, and M.

Executive Summary
Sensory evaluations of various rebaudiosides have demonstrated a clear progression towards

a more sucrose-like taste with reduced bitterness and undesirable aftertastes. Rebaudioside M

(Reb M) and Rebaudioside D (Reb D) consistently emerge as superior to Rebaudioside A in

terms of a cleaner taste profile, exhibiting lower bitterness and off-flavors such as licorice.[1][2]

[3] While Rebaudioside N has been identified in Stevia rebaudiana extracts, publicly available,

quantitative sensory data detailing its specific taste profile is currently limited.[4] This guide

compiles the existing quantitative data for major rebaudiosides to provide a comparative

framework and outlines the standard methodologies for such sensory evaluations.
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The following tables summarize the sensory attributes of key rebaudiosides based on

published experimental data. It is important to note the absence of specific quantitative sensory

data for Rebaudioside N in the current literature. The data presented is derived from various

studies and methodologies, and direct comparisons should be made with caution.

Table 1: Sweetness and Bitterness Intensity Ratings

Sweetener Concentration
Sweetness
Intensity
(Mean Score)

Bitterness
Intensity
(Mean Score)

Study
Reference

Sucrose 14% (w/v) 8.3 1.1
Tao et al.,

2020[1]

Rebaudioside A 0.1% (w/v) 7.1 3.5
Tao et al.,

2020[1]

Rebaudioside D 0.1% (w/v) 7.9 1.3
Tao et al.,

2020[1]

Rebaudioside M 0.1% (w/v) 8.8 1.2
Tao et al.,

2020[1]

Rebaudioside N N/A
Data Not

Available

Data Not

Available

Table 2: Temporal Profile of Sweetness and Bitterness (Mean Intensity Scores)
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Sweetener Attribute In-Mouth
Immediate
Aftertaste
(5s)

Lingering
Aftertaste
(60s)

Study
Reference

Sucrose Sweetness 8.3 5.3 3.6
Tao et al.,

2020[1]

Bitterness 1.1 0.9 0.7
Tao et al.,

2020[1]

Rebaudioside

A
Sweetness 7.1 6.5 4.8

Tao et al.,

2020[1]

Bitterness 3.5 3.5 1.6
Tao et al.,

2020[1]

Rebaudioside

D
Sweetness 7.9 7.3 4.5

Tao et al.,

2020[1]

Bitterness 1.3 1.8 0.8
Tao et al.,

2020[1]

Rebaudioside

M
Sweetness 8.8 8.1 5.3

Tao et al.,

2020[1]

Bitterness 1.2 1.4 0.8
Tao et al.,

2020[1]

Rebaudioside

N
Sweetness

Data Not

Available

Data Not

Available

Data Not

Available

Bitterness
Data Not

Available

Data Not

Available

Data Not

Available

Experimental Protocols
The sensory evaluation of sweeteners is a critical component of their development and

application. A typical experimental protocol involves a trained sensory panel and standardized

procedures to ensure objective and reproducible results.
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A panel of trained assessors is typically recruited based on their sensory acuity and ability to

discriminate between different taste attributes. Panelists undergo extensive training to

familiarize themselves with the specific terminology and rating scales used in the evaluation.

This training often involves the use of reference standards for basic tastes (sweet, sour, bitter,

salty, umami) and specific off-flavors associated with high-potency sweeteners (e.g., licorice,

metallic).

Sample Preparation and Presentation
Sweetener solutions are prepared in deionized or purified water at concentrations determined

to be iso-sweet with a sucrose reference. The concentrations are often established through

preliminary dose-response studies. Samples are presented to panelists in a randomized and

blinded fashion to minimize bias. Panelists are instructed to rinse their mouths with purified

water between samples to cleanse their palate.

Sensory Attributes and Scaling
Panelists rate the intensity of various sensory attributes on a labeled magnitude scale (LMS) or

a visual analog scale (VAS). Common attributes evaluated for steviol glycosides include:

Sweetness: Overall sweetness intensity.

Bitterness: Presence and intensity of bitter taste.

Off-flavors: Including but not limited to licorice, metallic, and astringent notes.

Temporal Profile: Onset of sweetness, lingering of sweetness, and aftertaste.

The data collected is then statistically analyzed to determine significant differences between

the sweeteners.
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Caption: A generalized workflow for the sensory evaluation of sweeteners.
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The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with

specific G-protein coupled receptors (GPCRs) located in taste bud cells on the tongue.

For sweetness, the primary receptor is a heterodimer of the T1R2 and T1R3 receptors. When a

sweetener molecule binds to this receptor, it triggers a conformational change, activating a G-

protein cascade. This leads to the production of intracellular signaling molecules, ultimately

resulting in the depolarization of the taste cell and the transmission of a nerve impulse to the

brain, which is interpreted as a sweet taste.

The bitterness of some steviol glycosides is mediated by a different family of GPCRs, the T2Rs

(Taste 2 Receptors). Humans have approximately 25 different T2Rs, each capable of

recognizing a range of bitter compounds. The binding of a bitter molecule, such as

Rebaudioside A, to a T2R initiates a similar G-protein signaling cascade, leading to the

perception of bitterness. The structural differences between various rebaudiosides, specifically

the number and arrangement of glucose units, influence their interaction with both the sweet

(T1R2/T1R3) and bitter (T2Rs) receptors, thereby determining their unique taste profiles.

Sweet Taste Pathway

Bitter Taste Pathway

Sweetener (e.g., Reb M) T1R2/T1R3 Receptor
Binds to

G-protein Cascade
Activates

Intracellular Signaling Nerve Impulse to Brain Sweet Perception

Bitter Compound (e.g., Reb A) T2R Receptor
Binds to

G-protein Cascade
Activates

Intracellular Signaling Nerve Impulse to Brain Bitter Perception
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Caption: Simplified signaling pathways for sweet and bitter taste perception.
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The sensory evaluation of steviol glycosides reveals a clear trend: minor glycosides like

Rebaudioside D and M offer a superior taste profile compared to the more traditional

Rebaudioside A, bringing the industry closer to a natural, zero-calorie sweetener that closely

mimics the taste of sucrose. While the identification of Rebaudioside N is a noteworthy

development, the lack of comprehensive, publicly available sensory data prevents a direct

comparison at this time. Future research focusing on the sensory characterization of

Rebaudioside N and other novel minor glycosides is crucial for the continued innovation of

high-quality, natural sweeteners. For researchers and developers, the selection of a steviol

glycoside should be guided by the desired sensory attributes for the final product, with

Rebaudioside M and D currently representing the leading options for a clean, sweet taste with

minimal bitterness.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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